

# 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside solubility

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## Compound of Interest

Compound Name: 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

Cat. No.: B013778

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An In-depth Technical Guide to the Solubility of **4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside**

## Introduction

**4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside**, also known as p-Nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (pNP-GlcNAc), is a widely utilized chromogenic substrate in biochemical assays.<sup>[1][2][3]</sup> Its primary application is in the determination of N-acetyl- $\beta$ -D-hexosaminidase (also known as N-acetyl- $\beta$ -glucosaminidase or NAGase) activity.<sup>[4][5]</sup> The enzymatic hydrolysis of the glycosidic bond in pNP-GlcNAc by NAGase releases 4-nitrophenol, a chromophore that, particularly under alkaline conditions, produces a distinct yellow color.<sup>[1][6][7]</sup> The intensity of this color, which can be quantified spectrophotometrically at approximately 400-405 nm, is directly proportional to the amount of 4-nitrophenol produced and thus to the enzyme's activity.<sup>[1][3][6]</sup> This property makes it an invaluable tool for researchers and professionals in drug development for studying enzymatic kinetics and screening for enzyme inhibitors.<sup>[6][8]</sup>

This technical guide provides a comprehensive overview of the solubility of **4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside**, along with detailed experimental protocols for its use and visual representations of its application in enzymatic assays.

## Physicochemical Properties

- Molecular Formula: C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O<sub>8</sub>[\[1\]](#)[\[9\]](#)
- Molecular Weight: 342.30 g/mol [\[1\]](#)[\[9\]](#)
- Appearance: White to off-white or cream-colored fine powder.[\[10\]](#)[\[11\]](#)
- Melting Point: Approximately 210-212 °C.[\[11\]](#)[\[12\]](#)

## Solubility Data

The solubility of **4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside** has been determined in various solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of co-solvents. Some sources indicate that sonication or gentle warming can aid in dissolution.[\[1\]](#)[\[4\]](#)

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Conditions/Notes	Source(s)
Water	6	17.52	At 25 °C	[9]
5	~14.61	Soluble, may require gentle warming (35°C) or sonication.	[1][12]	
2	5.84	Requires sonication, warming, and heating to 60°C.	[4]	
DMSO	40	116.86	Requires sonication and pH adjustment to 2 with 1 M HCl. Hygroscopic DMSO can impact solubility.	[4]
17	49.66	At 25 °C.	[9]	
DMF:PBS (pH 7.2) (1:4)	~0.2	~0.58	-	[13]
DMF	~15	~43.82	-	[13]
Ethanol	Insoluble	-	-	[9]
Acetone/Water (1:1)	Soluble	-	Specific concentration not provided.	[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25	≥ 3.65	Clear solution.	[4]

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10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 1.25	≥ 3.65	Clear solution.	[4]
10% DMSO, 90% Corn Oil	≥ 1.25	≥ 3.65	Clear solution.	[4]

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## Experimental Protocols

### Preparation of a Stock Solution

Accurate preparation of a stock solution is critical for reliable and reproducible results in enzymatic assays. DMSO and water are common solvents for preparing stock solutions of this substrate.

Materials:

- **4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside** powder
- High-purity, newly opened dimethyl sulfoxide (DMSO) or deionized water
- Vortex mixer
- Sonicator (optional, but recommended for aqueous solutions)
- Sterile microcentrifuge tubes or vials

Protocol for a 10 mM Stock Solution in DMSO:

- Weigh the Compound: Carefully weigh out 3.423 mg of **4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside** using an analytical balance.
- Dissolution: Transfer the weighed powder to a suitable vial. Add 1 mL of high-purity DMSO.
- Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If needed, sonicate the solution for 5-10 minutes to ensure it is fully dissolved.

- Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[14]

## Colorimetric Assay for N-acetyl- $\beta$ -D-hexosaminidase (NAGase) Activity

This protocol provides a general method for determining NAGase activity using pNP-GlcNAc. The final concentrations of substrate and enzyme may need to be optimized for specific experimental conditions.

### Materials:

- pNP-GlcNAc stock solution (e.g., 10 mM in DMSO)
- Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)[4]
- Enzyme solution (e.g., cell lysate or purified NAGase)
- Stop Solution (e.g., 0.1 M Sodium Carbonate or 2M Glycine, pH 10)[6]
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

### Protocol:

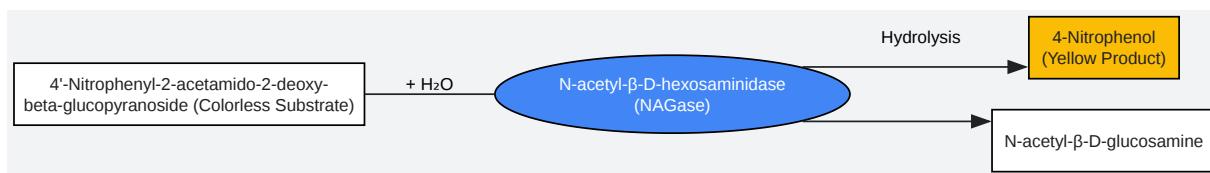
- Prepare Reagents: Dilute the pNP-GlcNAc stock solution to the desired working concentration (e.g., 2.4 mM) in the assay buffer.[4] Prepare dilutions of the enzyme sample.
- Reaction Setup: In a 96-well plate, add the following to each well:
  - Blank: Assay buffer and stop solution. This corrects for background absorbance.
  - Substrate Control: Assay buffer and the substrate working solution. This corrects for spontaneous hydrolysis of the substrate.
  - Sample Wells: A specific volume of the enzyme sample followed by the substrate working solution to initiate the reaction.

- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time will depend on the enzyme activity.
- Termination of Reaction: Stop the enzymatic reaction by adding a volume of the stop solution to each well.<sup>[6]</sup> The alkaline nature of the stop solution also enhances the yellow color of the liberated 4-nitrophenol.
- Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.<sup>[1][6]</sup>
- Calculation: Subtract the absorbance of the blank and substrate control from the sample wells. The resulting absorbance is proportional to the NAGase activity. A standard curve using known concentrations of 4-nitrophenol can be used to quantify the amount of product formed.

## Visualization of Pathways and Workflows

### Enzymatic Reaction Pathway

The following diagram illustrates the hydrolysis of **4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside** by the enzyme N-acetyl-beta-D-hexosaminidase (NAGase).

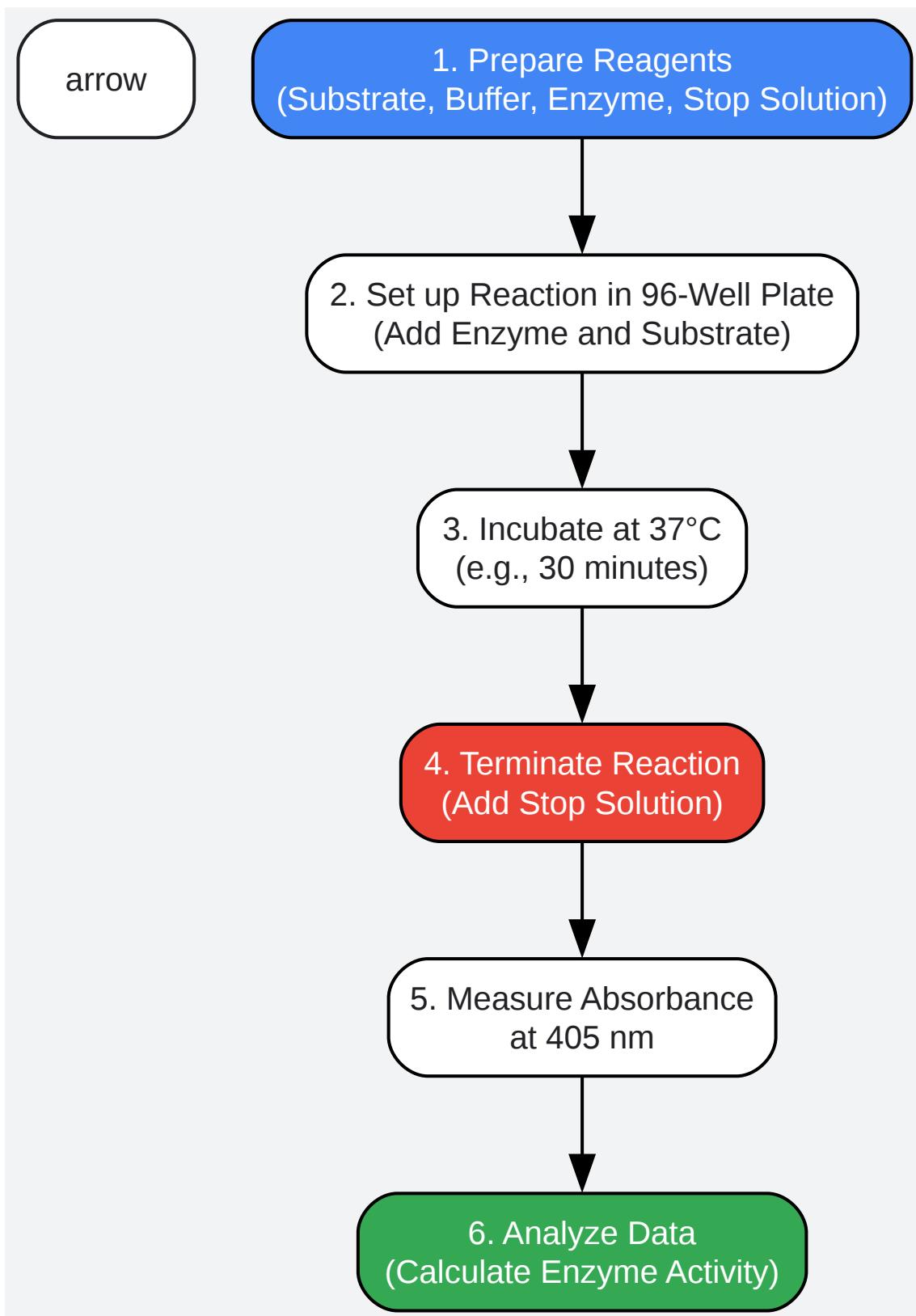


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Caption: Enzymatic hydrolysis of pNP-GlcNAc by NAGase.

## Experimental Workflow for NAGase Assay

This flowchart outlines the key steps in a typical colorimetric assay to measure NAGase activity.

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Caption: A typical workflow for a colorimetric NAGase assay.

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